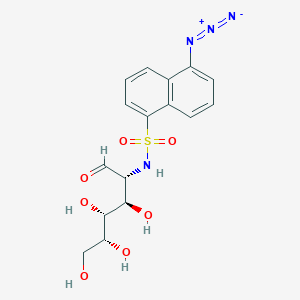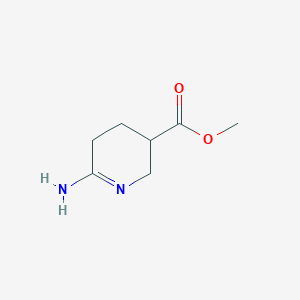![molecular formula C13H11FO B127013 [4-(4-Fluorophenyl)phenyl]methanol CAS No. 147497-56-1](/img/structure/B127013.png)
[4-(4-Fluorophenyl)phenyl]methanol
Vue d'ensemble
Description
“[4-(4-Fluorophenyl)phenyl]methanol” is a chemical compound that is used as a building block in the synthesis of various substances . It is also known as “4,4’-Difluorobenzhydrol” or “Bis (4-fluorophenyl) carbinol” and has a molecular weight of 220.21 .
Synthesis Analysis
The synthesis of “[4-(4-Fluorophenyl)phenyl]methanol” involves the use of Bis(4-fluorophenyl)-methanol and 4-nitrophthalonitrile dissolved in DMF . The mixture is stirred at room temperature under an argon atmosphere .
Molecular Structure Analysis
The molecular structure of “[4-(4-Fluorophenyl)phenyl]methanol” consists of a methanol group attached to two phenyl groups, each of which has a fluorine atom at the para-position . The molecular formula is C13H10F2O .
Chemical Reactions Analysis
“[4-(4-Fluorophenyl)phenyl]methanol” is a degradation product of flunarizine hydrochloride (FLZ) . It is used in the synthesis of aromatic polyethers through nucleophilic aromatic substitution .
Physical And Chemical Properties Analysis
“[4-(4-Fluorophenyl)phenyl]methanol” is a solid substance with a molecular weight of 220.21 . It has a boiling point of 143 °C/3 mmHg and a melting point of 43-45 °C .
Applications De Recherche Scientifique
Hydrogen Production from Methanol
Catalyst Development for Hydrogen Production : Research on hydrogen production from methanol highlights the importance of catalyst development and reactor technology. Copper-based catalysts are recognized for their high activity in converting methanol to hydrogen, although challenges such as deactivation and stability persist. Novel catalysts and reactor designs, such as spinel-structured catalysts and membrane reactors, have shown potential for enhancing hydrogen production efficiency (García et al., 2021).
Methanol as Chemical Marker and Fuel
Methanol as a Marker for Insulating Paper Degradation : Methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. This application is based on the correlation between methanol generation, the degradation of cellulose, and changes in mechanical properties, demonstrating methanol's role in monitoring transformer insulation health (Jalbert et al., 2019).
Methanol in Fuel Cells and Engine Performance : Methanol is explored as a clean-burning fuel with potential applications in direct methanol fuel cells (DMFCs) and internal combustion engines. Research into DMFCs focuses on overcoming methanol crossover limitations, while studies on methanol as an engine fuel analyze its properties and effects on emissions and efficiency, indicating its versatility as an alternative fuel (Heinzel & Barragán, 1999).
Methanol Synthesis and Oxidation
Methanol Synthesis and Catalytic Processes : The synthesis of methanol from CO2 and renewable H2, especially using metal-organic framework (MOF) type catalysts, represents a promising area for producing green methanol. This research focuses on low-temperature catalysis, highlighting MOFs' potential in catalyzing methanol synthesis under environmentally friendly conditions (Din et al., 2020).
Safety And Hazards
Orientations Futures
“[4-(4-Fluorophenyl)phenyl]methanol” is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol . It is also used in the total synthesis of Tunicamycin V, a homologous nucleoside antibiotic . It has potential applications in the synthesis of aromatic polyethers and graft polymers .
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWIVXLMMVNSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362755 | |
| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)phenyl]methanol | |
CAS RN |
147497-56-1 | |
| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


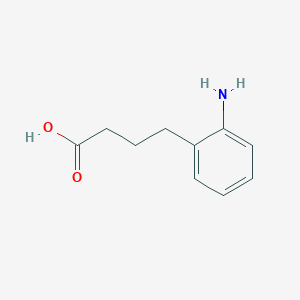
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)


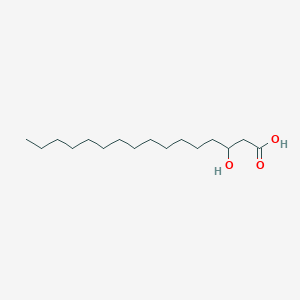
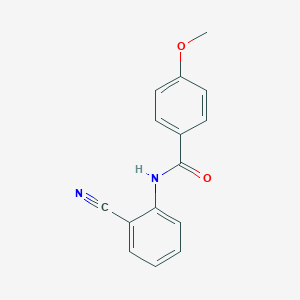
![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)
![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)

